molecular formula C14H23NO6 B558622 Boc-asp(ocpent)-OH CAS No. 71447-58-0

Boc-asp(ocpent)-OH

Cat. No.: B558622
CAS No.: 71447-58-0
M. Wt: 301.34 g/mol
InChI Key: KZNUOIDFRKKMRF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-asp(ocpent)-OH, also known as tert-butyloxycarbonyl-L-aspartic acid β-(1-pentyl ester), is a derivative of aspartic acid. It is commonly used in peptide synthesis as a protected form of aspartic acid to prevent unwanted side reactions during the synthesis process. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the pentyl ester protects the carboxyl group on the side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-asp(ocpent)-OH typically involves the protection of the amino group of aspartic acid with a tert-butyloxycarbonyl group and the esterification of the carboxyl group with pentanol. The process generally follows these steps:

    Protection of the Amino Group: Aspartic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-aspartic acid.

    Esterification: The Boc-aspartic acid is then reacted with pentanol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow mechanochemistry, such as reactive extrusion, has been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Boc-asp(ocpent)-OH undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the pentyl ester can be hydrolyzed under basic conditions.

    Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal; sodium hydroxide (NaOH) for ester hydrolysis.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling reagents.

Major Products Formed

    Deprotection: Aspartic acid and pentanol.

    Coupling: Peptides with aspartic acid residues.

Scientific Research Applications

Boc-asp(ocpent)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The primary function of Boc-asp(ocpent)-OH is to serve as a protected form of aspartic acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the pentyl ester protects the carboxyl group on the side chain. During peptide synthesis, these protecting groups can be selectively removed to allow for the formation of peptide bonds.

Comparison with Similar Compounds

Boc-asp(ocpent)-OH can be compared with other protected forms of aspartic acid, such as:

    Boc-asp(OBzl)-OH: Boc-protected aspartic acid with a benzyl ester.

    Fmoc-asp(OBzl)-OH: 9-fluorenylmethyloxycarbonyl (Fmoc) protected aspartic acid with a benzyl ester.

Uniqueness

This compound is unique due to the presence of the pentyl ester, which provides different solubility and reactivity properties compared to other esters like benzyl ester. This can be advantageous in certain synthetic applications where specific reaction conditions are required .

Properties

IUPAC Name

(2S)-4-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-10(12(17)18)8-11(16)20-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNUOIDFRKKMRF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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